molecular formula C26H33N6O7P B11927814 diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate

diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate

Cat. No.: B11927814
M. Wt: 572.5 g/mol
InChI Key: OYUDYQMFVRHPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-820132 is an investigational oral glucokinase activator developed by Bristol Myers Squibb. It is designed to treat type 2 diabetes mellitus by partially activating glucokinase, an enzyme that plays a crucial role in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-820132 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for glucokinase activators often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production methods for BMS-820132 are not publicly available. Typically, the production of such compounds involves large-scale chemical synthesis in specialized facilities, adhering to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS-820132 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of BMS-820132 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of BMS-820132 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the parent compound .

Scientific Research Applications

BMS-820132 has several scientific research applications, including:

Mechanism of Action

BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-820132 is unique in its partial activation of glucokinase, which provides a balanced approach to glucose regulation without causing excessive hypoglycemia. This distinguishes it from full activators like dorzagliatin, which may have a higher risk of hypoglycemia .

Properties

Molecular Formula

C26H33N6O7P

Molecular Weight

572.5 g/mol

IUPAC Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide

InChI

InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33)

InChI Key

OYUDYQMFVRHPIY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.